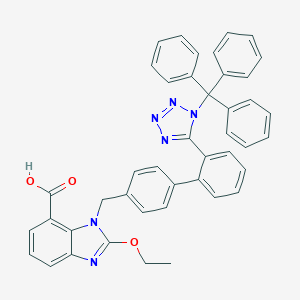

Trityl candesartan

Descripción

Propiedades

IUPAC Name |

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKOTRJWPIKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437932 | |

| Record name | Trityl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-72-4 | |

| Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trityl Candesartan

Established Synthetic Routes for Trityl Candesartan (B1668252)

Established routes for synthesizing Trityl candesartan are broadly categorized into multi-step sequences, where intermediates are isolated at each stage, and one-pot syntheses that combine multiple transformations into a single operation to enhance efficiency.

Multi-step synthesis provides a traditional and controlled pathway to this compound, allowing for the purification of intermediates at each stage. This methodical approach can be advantageous for ensuring the purity of the final product. A common strategy involves a sequence of reactions starting from simpler, commercially available materials. google.com

One such documented multi-step process involves the following sequence:

Preparation of 2-methyl formate-6-nitro-benzoic acid : This initial step involves the reaction of 3-nitrophthalic acid with methanol (B129727) and thionyl chloride. google.compatsnap.com

Formation of 2-amino-3-nitro-methyl benzoate : The previously synthesized compound is treated with chloroform, sulfuric acid, and sodium azide (B81097). google.compatsnap.com

Synthesis of 2,3-diaminobenzoic acid methyl ester : This step involves the reduction of the nitro group, for example, using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. google.compatsnap.com

Creation of 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole : The diamino compound is then cyclized using reagents like tetraethyl orthoformate and glacial acetic acid. google.compatsnap.com

Preparation of the this compound intermediate : The final step involves the alkylation of the benzimidazole (B57391) intermediate, followed by hydrolysis and introduction of the trityl protecting group. google.compatsnap.com

This sequential approach, while potentially laborious due to the need for isolation and purification of intermediates, offers precise control over each chemical transformation. google.com

Table 1: Overview of a Multi-Step Synthesis for this compound Intermediate

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 3-Nitrophthalic acid | Methanol, Thionyl chloride | 2-methyl formate-6-nitro-benzoic acid |

| 2 | 2-methyl formate-6-nitro-benzoic acid | Chloroform, Sulfuric acid, Sodium azide | 2-amino-3-nitro-methyl benzoate |

| 3 | 2-amino-3-nitro-methyl benzoate | SnCl₂·2H₂O, Concentrated HCl | 2,3-diaminobenzoic acid methyl ester |

| 4 | 2,3-diaminobenzoic acid methyl ester | Tetraethyl orthoformate, Glacial acetic acid | 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole |

To improve efficiency, reduce waste, and simplify operations for industrial-scale production, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single, continuous process without the isolation of intermediates. google.comgoogle.com

One-Pot Synthesis Strategies for this compound

Chemical Reagents and Reaction Conditions in this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful selection of reagents and the optimization of reaction conditions such as temperature, solvent, and reaction time.

The introduction of the trityl group is a critical step in the synthesis, serving to protect the tetrazole ring during subsequent reactions. Triphenylchloromethane, also known as trityl chloride, is the standard reagent for this transformation. google.comscispace.com The reaction involves the nucleophilic tetrazole group of a candesartan precursor attacking the electrophilic carbon of triphenylchloromethane.

This protection step is typically carried out in an organic solvent in the presence of a base. google.com For instance, in a one-pot synthesis starting from a cyclic precursor, after the hydrolysis and acidification steps, the candesartan intermediate is taken up in an organic solvent like dichloromethane. An organic base, such as triethylamine, is added, followed by triphenylchloromethane. google.com The reaction is then allowed to proceed at a controlled temperature, often between 25-35°C, until monitoring by HPLC indicates the consumption of the starting material. google.com The choice of solvent and base is crucial for ensuring the reaction proceeds efficiently to completion.

Table 2: Typical Reagents and Conditions for Trityl Protection Step

| Parameter | Details | Source |

|---|---|---|

| Protecting Reagent | Triphenylchloromethane (Trityl chloride) | google.comscispace.com |

| Substrate | Candesartan acid or its ester | google.com |

| Solvent | Dichloromethane, Toluene (B28343), Acetonitrile (B52724) | google.comgoogle.com |

| Base | Triethylamine, Potassium carbonate | google.comgoogle.com |

| Temperature | 25-35°C | google.com |

| Monitoring | HPLC until candesartan content is <1.0% | google.com |

Solvents and Catalysts Employed

The synthesis of this compound and its subsequent conversion to related compounds involves a variety of solvents and catalysts to ensure high yield and purity. The choice of solvent is critical and often depends on the specific reaction step, such as the initial protection of candesartan or subsequent alkylation reactions.

Organic solvents are widely used, with selections often favoring those that can facilitate the dissolution of reactants and accommodate the required reaction temperatures. In the synthesis of this compound cilexetil from this compound, low boiling point organic solvents (boiling point <140°C) are frequently employed to allow for lower reaction temperatures google.comwipo.int. Common solvents mentioned in synthetic procedures include toluene, xylene, dichloromethane, methanol, and N,N-dimethylformamide (DMF) google.comgoogle.com. For instance, the tritylation of candesartan, where the trityl protecting group is added, can be carried out in dichloromethane google.com. Toluene is also used, sometimes in combination with other solvents like methanol, particularly in subsequent deprotection steps which are closely related to the handling of the this compound intermediate google.com.

Catalysts are essential for facilitating the reaction and improving its efficiency. The synthesis often employs a base to activate the substrate. Inorganic bases such as potassium carbonate are common choices google.com. In some procedures, an organic base like triethylamine is preferred google.com. Furthermore, to enhance the reaction rate and efficiency, particularly in biphasic systems, a phase transfer catalyst (PTC) may be added google.comwipo.int. An example of such a catalyst is tetrabutylammonium hydrogensulfate google.com. In related processes, such as the deprotection of this compound cilexetil, Lewis acids like zinc dihalides (e.g., ZnCl₂) have been utilized as catalysts in a solvent mixture of an alcohol and a halogenated hydrocarbon epo.org.

| Role | Name | Examples | Source(s) |

|---|---|---|---|

| Solvent | Low Boiling Organic Solvent | Toluene, Methanol, Dichloromethane | google.com |

| Solvent | Organic Solvent | Xylene, N,N-dimethylformamide (DMF) | google.comgoogle.com |

| Catalyst | Base (Inorganic) | Potassium Carbonate | google.com |

| Catalyst | Base (Organic) | Triethylamine | google.com |

| Catalyst | Phase Transfer Catalyst | Tetrabutylammonium hydrogensulfate | google.com |

| Catalyst | Lewis Acid (in related steps) | Zinc Dihalide (ZnCl₂) | epo.org |

Optimization of Reaction Parameters (e.g., Temperature, pH)

The optimization of reaction parameters such as temperature and pH is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of impurities.

Temperature: The reaction temperature for the synthesis of this compound and its derivatives is carefully controlled depending on the specific step and solvents used. For the alkylation of this compound to form this compound cilexetil, reaction temperatures typically range from 25°C to 110°C google.com. A more preferred range is often between 40°C and 90°C google.com. Specific examples show reactions being carried out at 50°C to 55°C in solvents like toluene or DMF google.com. In a one-pot method starting from a candesartan cyclic compound to form this compound, the initial tetrazole formation step is conducted at a high temperature of 140-150°C in xylene, while the subsequent tritylation step is controlled at a lower temperature of 25-35°C google.com. The deprotection of the trityl group, a reverse reaction, also provides insight into thermal conditions, with temperatures ranging from 30°C to 90°C being typical google.com.

pH: Control of pH is particularly important during the workup and purification stages of the synthesis. In a multi-step, one-pot synthesis of this compound, after the hydrolysis of the candesartan ester intermediate with an alkali metal hydroxide (B78521), the reaction mixture is acidified. The pH is carefully adjusted to a range of 4-7, with a more specific range of 5-6 being noted to significantly increase the product yield google.com. In other related procedures, such as the workup following a deprotection step, the pH of the reaction mixture is adjusted to approximately 6.4 using a solution of sodium hydroxide (NaOH) before extraction google.com.

| Parameter | Optimal Range/Value | Context | Source(s) |

|---|---|---|---|

| Temperature | 25°C - 110°C | Synthesis of this compound Cilexetil | google.com |

| Temperature | 40°C - 90°C | Preferred range for this compound Cilexetil synthesis | google.com |

| Temperature | 50°C - 55°C | Reaction in Toluene or DMF | google.com |

| Temperature | 140°C - 150°C | Tetrazole formation from cyclic precursor | google.com |

| Temperature | 25°C - 35°C | Tritylation step in one-pot synthesis | google.com |

| pH | 4 - 7 | Acidification step in one-pot synthesis | google.com |

| pH | 5 - 6 | Preferred acidification range for increased yield | google.com |

| pH | ~6.4 | Neutralization during workup of related reactions | google.com |

Advanced Synthetic Techniques in this compound Production

Click Chemistry Approaches Involving this compound Azide Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents an advanced synthetic approach for creating complex molecules with high efficiency and specificity nih.govcsmres.co.uk. This methodology has been applied to this compound to synthesize novel derivatives. The core of this strategy involves converting a trityl-protected candesartan molecule into an azide derivative, which can then be "clicked" with an alkyne-containing molecule to form a stable triazole linkage acs.orgnih.gov.

A key intermediate, a this compound azide derivative, was synthesized from its corresponding hydroxyl precursor using diphenylphosphoryl azide (DPPA) under mild conditions, achieving a 71% yield acs.org. The trityl group on the tetrazole ring is essential as it prevents the formation of undesired adducts during the subsequent click reaction acs.orgnih.gov.

The click reaction itself involves reacting the this compound azide derivative with an alkyne, such as a fluoropyridine-containing alkyne, to produce a novel tracer compound acs.org. The reaction is catalyzed by a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate (NaAsc) acs.orgnih.gov. The reaction is generally performed in a solvent like dimethyl sulfoxide (DMSO). Reaction conditions can be optimized; for instance, one procedure involved stirring the reactants at 40°C for 72 hours acs.orgnih.gov. Another optimization increased the temperature to 80°C for 24 hours, which not only facilitated the click reaction but also resulted in the simultaneous deprotection of the trityl group, thereby streamlining the synthetic process acs.orgnih.gov. This demonstrates the utility of click chemistry for the efficient functionalization of the candesartan scaffold.

| Component | Reagent/Parameter | Details | Source(s) |

|---|---|---|---|

| Reactant 1 | This compound Azide Derivative | Azide precursor for the cycloaddition | acs.org |

| Reactant 2 | Alkyne Derivative | e.g., 3-((2-fluoropyridin-3-yl)oxy)prop-1-yne | acs.org |

| Catalyst System | Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate (NaAsc) | Generates the active Cu(I) catalyst | acs.orgnih.gov |

| Solvent | Dimethyl Sulfoxide (DMSO) | Dissolves the reactants for the reaction | acs.orgnih.gov |

| Temperature | 40°C or 80°C | Higher temperature can promote deprotection | acs.orgnih.gov |

| Duration | 24 - 72 hours | Dependent on temperature and reactants | acs.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Candesartan |

| This compound cilexetil |

| Toluene |

| Xylene |

| Dichloromethane |

| Methanol |

| N,N-dimethylformamide (DMF) |

| Potassium Carbonate |

| Triethylamine |

| Tetrabutylammonium hydrogensulfate |

| Zinc dihalide (ZnCl₂) |

| Sodium hydroxide (NaOH) |

| Copper(II) sulfate (CuSO₄) |

| Sodium ascorbate (NaAsc) |

| Diphenylphosphoryl azide (DPPA) |

| Dimethyl sulfoxide (DMSO) |

| 3-((2-fluoropyridin-3-yl)oxy)prop-1-yne |

Impurity Profiling and Control in Trityl Candesartan Synthesis

Identification and Characterization of Process-Related Impurities Associated with Trityl Candesartan (B1668252)

The identification and characterization of impurities in Trityl Candesartan synthesis are paramount. These impurities can significantly impact the quality, safety, and therapeutic efficacy of the final drug product. Advanced analytical techniques are employed to detect, quantify, and elucidate the structures of these process-related impurities.

Formation Mechanisms of this compound Impurities

The trityl (triphenylmethyl) group is frequently utilized as a protecting group for the tetrazole nitrogen in the synthesis of Candesartan derivatives ontosight.aiclockss.orgresearchgate.netgoogle.comgoogle.com. Its removal, typically under acidic conditions, is a critical step but can also be a source of impurity formation ontosight.aiclockss.orgresearchgate.netgoogle.comepo.orggoogle.comgoogle.comacs.org. Incomplete deprotection or side reactions during this stage can lead to residual trityl-protected species or by-products.

Specific reaction steps, such as esterification reactions involving halogenated intermediates, can introduce impurities. For instance, the esterification of this compound with halogenated cyclohexyl carbonates, such as 1-chloroethyl cyclohexyl carbonate (CECC), has been identified as a route for forming chloro alkyl carbonate ester analogues, which are considered genotoxic alerting compounds srce.hrresearchgate.net. Furthermore, side reactions like hydrolysis of functional groups, oxidation, or incomplete cyclization during the multi-step synthesis can also contribute to the impurity profile ontosight.aiclockss.orgacs.orgsrce.hr. The formation of dimeric impurities has also been observed, potentially arising from intermolecular reactions during synthesis google.combeilstein-journals.org.

Specific Impurities Identified (e.g., Candesartan Trityl Alcohol Impurity, Ethyl Candesartan)

Numerous impurities have been identified in the synthesis and related processes of Candesartan Cilexetil, many of which are relevant to this compound. These include process-related impurities, degradation products, and potential genotoxic impurities.

Trityl alcohol (also known as triphenylmethanol) and Triphenylmethyl Methyl Ether (MTE Impurity) are commonly identified impurities. These compounds are often detected and quantified using Ultra-High-Performance Liquid Chromatography (UPLC) methods, typically at a detection wavelength of 210 nm researchgate.netnih.govnih.govresearchgate.netmolcan.compharmaffiliates.com. Their presence can indicate incomplete removal of the trityl protecting group or side reactions involving the trityl moiety.

Halogenated intermediates, particularly those containing reactive chlorine atoms, pose a significant concern due to their potential genotoxicity. 1-Chloroethyl Cyclohexyl Carbonate (CECC) is a prime example, identified as a potential genotoxic impurity that can form during the esterification step involving this compound srce.hrresearchgate.net. Cilexetil chloride has also been noted as a potentially genotoxic impurity srce.hr. The presence of such impurities requires stringent control to ensure they remain below acceptable safety limits.

Other identified impurities include:

Ethyl Candesartan: Detected at 254 nm in UPLC analysis, it represents an ethylated analogue researchgate.netnih.govnih.govresearchgate.net.

2-oxo Impurities: These can arise from degradation or incomplete reactions, such as (±)-2-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenyl]methyl]-1H-benzoglyoxaline-4-formic acid-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester (Impurity B) google.com.

N-ethylated impurities: Such as N-1 and N-2 ethylated candesartan cilexetil derivatives researchgate.netresearchgate.netnih.gov.

Dimer Impurities: Novel candesartan cilexetil dimer impurities have been identified, which can impact product quality google.com.

Table 1: Key Impurities Identified in this compound Synthesis

| Impurity Name | Common Designation / Type | Typical Detection Wavelength (nm) | Potential Concern |

| Trityl Alcohol | Triphenylmethanol | 210 | Process-related |

| Triphenylmethyl Methyl Ether (MTE) | MTE Impurity | 210 | Process-related |

| Ethyl Candesartan | Ethyl ester analogue | 254 | Process-related |

| 1-Chloroethyl Cyclohexyl Carbonate | CECC | N/A (GC-MS for quantification) | Genotoxic |

| Cilexetil Chloride | - | N/A | Potentially Genotoxic |

| (±)-2-oxo-Candesartan Cilexetil | 2-oxo impurity, Impurity B | 254 | Process-related |

| Candesartan Dimer Impurity | Dimer | N/A | Process-related |

| N-ethylated Candesartan derivatives | N-ethyl, N-1 ethyl, N-2 ethyl | 254 | Process-related |

| Candesartan Trityl Alcohol Impurity | Specific trityl alcohol analogue | 210 | Process-related |

Strategies for Minimizing Impurity Formation during this compound Synthesis

Minimizing impurity formation is a cornerstone of robust pharmaceutical manufacturing. Several strategies are employed to control and reduce the levels of process-related impurities in this compound synthesis:

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, pH, solvent selection, and reagent stoichiometry is crucial. For example, optimizing the deprotection of the trityl group can prevent the formation of degradation products or incompletely deprotected species clockss.orggoogle.comepo.orggoogle.comgoogle.com.

Selection of Reagents and Solvents: Using high-purity reagents and appropriate solvents can prevent the introduction of new impurities. The choice of reagents for esterification and deprotection steps is critical to avoid the formation of genotoxic or other undesirable by-products srce.hrresearchgate.net.

Development of Novel Synthetic Routes: The exploration and implementation of novel synthetic pathways can inherently reduce impurity generation. For instance, alternative routes that avoid harsh deprotection conditions or utilize different protecting groups might be explored clockss.orgmdpi.com.

Control of Intermediate Quality: Ensuring the purity of key intermediates, including this compound itself, is vital. Impurities present in intermediates can often carry through to the final product or lead to the formation of new impurities in subsequent steps srce.hr.

In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis allows for real-time monitoring of reaction progress and impurity levels, enabling timely adjustments to prevent excessive impurity accumulation srce.hr.

Purification Methodologies for this compound

Effective purification methodologies are essential to remove identified impurities from this compound and achieve the required purity standards. These methods often involve a combination of chromatographic separation and crystallization techniques.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for both analyzing and purifying this compound and its related impurities researchgate.netnih.govnih.govresearchgate.netnih.govijpsjournal.com.

UPLC Methods: Optimized UPLC methods, often employing reversed-phase chromatography with gradient elution (e.g., using a buffer mobile phase and acetonitrile (B52724)/water mixtures), are used to achieve high resolution and sensitivity researchgate.netnih.govnih.govresearchgate.net. Specific detection wavelengths are employed: 254 nm for impurities like Ethyl Candesartan, and 210 nm for Trityl Alcohol and MTE Impurity researchgate.netnih.govnih.govresearchgate.net.

Semi-Preparative HPLC: This technique is utilized for isolating specific impurities in sufficient quantities for structural elucidation and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.gov.

Crystallization: Crystallization is a widely used purification technique for solid compounds. This compound can be purified by crystallizing it from suitable solvent systems, such as mixtures of methanol (B129727) and toluene (B28343) or other organic solvents google.comgoogleapis.comscispace.comgoogle.com. The choice of solvent and crystallization conditions is critical to effectively remove specific impurities while maximizing yield and purity.

The successful implementation of these strategies and methodologies ensures that this compound meets the stringent quality requirements necessary for its use in pharmaceutical manufacturing.

Crystallization and Recrystallization Techniques

Crystallization and recrystallization are fundamental physical separation processes employed to purify solid compounds by exploiting differences in solubility between the desired product and impurities. For this compound, these techniques are applied to isolate the compound in a pure crystalline form, leaving soluble impurities behind in the mother liquor.

One common method for obtaining pure this compound involves its synthesis via reaction with triphenyl chloromethane (B1201357), followed by purification steps that include crystallization. For instance, after reaction and subsequent washing and drying, anhydrous ethanol (B145695) can be added to induce crystallization, yielding this compound with a reported purity of 97.5% google.com. Another approach involves crystallization from hexane (B92381) google.com. While specific data on the removal of particular impurities from this compound itself via crystallization is limited in the reviewed literature, the general principle of crystallization is to selectively precipitate the target molecule, thereby reducing the concentration of soluble impurities.

Recrystallization is often employed as a secondary purification step to further enhance the purity. For the final API, Candesartan Cilexetil, recrystallization from solvent mixtures such as methanol and toluene, followed by further recrystallization in methanol, has been shown to achieve very high purity, with total impurities below 0.2% googleapis.com. Although this pertains to the final product, it highlights the effectiveness of sequential crystallization in achieving pharmaceutical-grade purity, a principle applicable to intermediate purification as well.

Table 1: Purification by Crystallization/Recrystallization

| Technique | Solvent(s) | Purity Achieved (%) | Notes | Source Reference |

| Crystallization | Anhydrous Ethanol | 97.5 | This compound | google.com |

| Crystallization | Hexane | Not specified | This compound | google.com |

| Recrystallization | Methanol and Toluene, then Methanol | <0.2% total | Candesartan Cilexetil (Final API) | googleapis.com |

Chromatographic Purification (e.g., Flash Chromatography, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools for both impurity profiling and purification in the synthesis of this compound. These methods offer high resolution and sensitivity, enabling the separation and quantification of closely related impurities.

HPLC for Reaction Monitoring and Impurity Identification: HPLC is routinely used to monitor the progress of reactions, ensuring that the conversion of starting materials and the reduction of specific intermediates or by-products meet predefined limits. For example, during the reaction of this compound with triphenyl chloromethane, HPLC is employed to confirm that the candesartan content is reduced to below 1.0% google.com. Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and elucidating the structures of process-related impurities, such as the chloro alkyl carbonate ester analogue observed after the esterification of this compound srce.hr.

UPLC for Impurity Separation and Quantification: Advanced UPLC methods have been developed to achieve efficient separation of this compound from its various impurities and degradation products researchgate.netresearchgate.netnih.gov. These methods typically utilize reversed-phase C-18 columns and employ gradient elution with mobile phases consisting of aqueous buffers (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or phosphate (B84403) buffers) and organic modifiers like acetonitrile researchgate.netnih.govresearchgate.netwisdomlib.orgglobalresearchonline.net. Detection is commonly performed using UV detectors set at specific wavelengths, such as 210 nm, 254 nm, or 255 nm, depending on the chromophoric properties of the analytes researchgate.netnih.govresearchgate.netwisdomlib.orgglobalresearchonline.net.

Specific impurities, such as Trityl Alcohol and Trityl Methyl Ether (MTE) Impurity, are often detected at 210 nm, while impurities like Ethyl Candesartan and N-Ethyl substituted derivatives are typically monitored at 254 nm researchgate.netnih.gov. The retention times for this compound itself are reported in the range of 1.4 to 2.3 minutes under various RP-LC/HPLC conditions researchgate.netwisdomlib.orgglobalresearchonline.net. These validated methods are crucial for ensuring that impurity levels remain within acceptable regulatory limits.

Table 2: Chromatographic Techniques for this compound and Impurity Analysis

| Technique | Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Key Impurities Identified/Separated | Source Reference |

| RP-LC/HPLC | C-18 (1.7 µm, 2.1 x 100 mm) | 0.1% TFA in water : Acetonitrile (gradient) | 255 | 2.3 | This compound | researchgate.netglobalresearchonline.net |

| RP-LC/HPLC | C-18 | 0.1% TFA in water : Acetonitrile (gradient) | 255 | 1.4 | This compound | wisdomlib.org |

| UPLC | BEH Shield RP18 | Gradient (e.g., 0.01 M phosphate buffer pH 3.0 : Acetonitrile:Water 95:5) | 210 | Varies | Trityl Alcohol, MTE Impurity | researchgate.netnih.gov |

| UPLC | BEH Shield RP18 | Gradient (e.g., 0.01 M phosphate buffer pH 3.0 : Acetonitrile:Water 95:5) | 254 | Varies | Ethyl Candesartan, N-Ethyl impurities | researchgate.netnih.gov |

| LC-MS/MS | Not specified | Not specified | Not specified | Not specified | Chloro alkyl carbonate ester analogue; structural elucidation of impurities | srce.hr |

Compound List

this compound

Candesartan Cilexetil

Candesartan

Trityl Alcohol

Triphenyl chloromethane

Ethyl Candesartan

Chloro alkyl carbonate ester analogue

MTE Impurity (Trityl Methyl Ether Impurity)

N-Ethyl impurities

Analytical Methodologies for Trityl Candesartan

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone for analyzing Trityl Candesartan (B1668252), offering high resolution and sensitivity for both quantitative analysis and purity profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Trityl Candesartan due to its versatility and effectiveness in separating complex mixtures.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is a prevalent mode for this compound analysis. In this method, separation is achieved by utilizing a non-polar stationary phase (commonly C-18 columns) and a polar mobile phase.

A typical RP-HPLC method for this compound involves using a C-18 analytical column, such as a C-18 1.7 µm, (2.1 X 100) mm column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) scispace.comresearchgate.netwisdomlib.org. Detection is typically performed using a UV detector, with wavelengths commonly set at 255 nm scispace.comresearchgate.netwisdomlib.org. Under these conditions, the retention time for this compound has been reported to be around 2.3 minutes scispace.comresearchgate.net. This method has been successfully validated according to ICH guidelines and USP pharmacopeia for accuracy, precision, specificity, and linearity scispace.comresearchgate.netwisdomlib.org.

Ultra High-Pressure Liquid Chromatography (UPLC)

Ultra High-Pressure Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering faster analysis times and improved resolution by employing higher pressures and smaller particle size stationary phases.

A UPLC method utilizing a Waters Acquity UPLC system with a BEH C-18 1.7 µm, (2.1 X 100) mm analytical column has been described for the analysis of this compound and its impurities scispace.comnih.govphmethods.net. The mobile phase composition often involves a gradient elution with a buffer (e.g., 0.01 M phosphate buffer adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile nih.govphmethods.netresearchgate.net. Detection wavelengths can vary, with UV detection at 254 nm and 210 nm being used for different impurities, including Trityl Alcohol and MTE impurity at 210 nm nih.govphmethods.netresearchgate.net. UPLC methods have demonstrated the ability to separate multiple impurities within a run time of approximately 20 minutes, offering enhanced sensitivity and reduced solvent consumption compared to conventional HPLC nih.govphmethods.net. These UPLC methods are validated for linearity, precision, accuracy, and specificity, meeting ICH guidelines nih.govphmethods.netresearchgate.net.

Method Development and Validation for this compound

The development and validation of analytical methods are crucial to ensure their reliability and suitability for their intended purpose, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity and selectivity are critical validation parameters that demonstrate the method's ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

For this compound, specificity is typically assessed by injecting blank solutions, standard solutions, and spiked samples. The absence of interfering peaks at the retention time of this compound in blank and placebo chromatograms confirms the method's selectivity scispace.comderpharmachemica.com. The resolution factors between the this compound peak and any nearby impurity peaks are evaluated to ensure adequate separation scispace.com. Studies have shown that the developed methods exhibit no significant interference from known impurities or excipients, confirming their specificity scispace.comderpharmachemica.comijrpc.com.

Linearity and Range

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range defines the interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

For this compound, linearity has been established over various concentration ranges, typically from 50 µg/mL to 150 µg/mL or similar intervals scispace.comresearchgate.netwisdomlib.org. Linear regression analysis of calibration plots, plotting peak area versus concentration, has consistently shown a good linear relationship, with correlation coefficients (R²) often reported as ≥ 0.999 scispace.comresearchgate.netwisdomlib.orgderpharmachemica.comijrpc.com. For example, one study reported a linear regression equation Y=5095.4x-7505.5 with an R² value of 0.9996 for a concentration range of 50-160 ppm derpharmachemica.com. Another study confirmed linearity with a correlation factor of 0.999 in the concentration range of 50-150 µg/mL wisdomlib.org. The validation for linearity is performed by injecting multiple solutions within the defined range and confirming the proportional response of the detector.

Compound List:

this compound

Candesartan

Candesartan Cilexetil

Trityl Alcohol

MTE Impurity

Tributyl tin oxide

Methyl 2-amino-3-nitrobenzoate

Ethyl Candesartan

Desethyl CCX

N-Ethyl

CCX-1

1 N Ethyl Oxo CCX

2 N Ethyl Oxo CCX

2 N Ethyl

CDS-5

CDS-6

CDS-7

Hydrochlorothiazide (HCT)

TTBB (Trityl Tetrazole Benzimidazole)

TTMB (Trityl Tetrazole Methyl Benzimidazole)

Dibromo TTBB

Accuracy and Precision

Accuracy, defined as the closeness of test results to the true value, and precision, representing the degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples, are critical validation parameters. For this compound, reversed-phase liquid chromatography (RP-LC) methods have demonstrated high levels of accuracy and precision.

In one study, an RP-LC method validated according to ICH guidelines reported the percentage recovery for accuracy to be within the range of 98% to 102% researchgate.netscispace.com. The precision of this method, expressed as the percentage of relative standard deviation (% RSD), was found to be less than 2% researchgate.netscispace.com. These results indicate that the developed RP-LC method is highly reliable for the quantitative determination of this compound in bulk drug substances researchgate.netscispace.com.

Table 1: Accuracy and Precision of RP-LC Methods for this compound

| Parameter | Method Description | Value | Reference |

| Accuracy (% Recovery) | RP-LC method for this compound in bulk drug | 98% - 102% | researchgate.netscispace.com |

| Precision (% RSD) | RP-LC method for this compound in bulk drug | < 2% | researchgate.netscispace.com |

Robustness and Stability-Indicating Methods

Robustness ensures that a method remains unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use. Stability-indicating methods are crucial as they can accurately quantify the active ingredient in the presence of its degradation products or impurities.

For this compound analysis, methods have been developed and validated to be robust. Robustness studies typically involve making minor changes to parameters such as mobile phase composition (e.g., ±2 ml), flow rate (e.g., ±0.2 ml/min), column temperature (e.g., ±5°C), and pH (e.g., ±0.1 pH units) scholarsresearchlibrary.comscirp.org. Methods employing Ultra High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry have demonstrated adequate robustness, specificity, sensitivity, accuracy, linearity, and precision, making them suitable for stability studies researchgate.net. These methods are designed to separate this compound from potential degradation products, confirming their stability-indicating nature scirp.orgnih.govsemanticscholar.org.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying impurities, and characterizing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone for structural elucidation. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry. For this compound and its related substances, NMR is employed to confirm the presence of characteristic functional groups and to differentiate between structural isomers srce.hrresearchgate.netresearchgate.netgoogle.commdpi.com.

Specific NMR experiments such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are utilized to assign proton and carbon chemical shifts and to establish through-bond and through-space correlations, thereby confirming the precise structure of the compound and any identified impurities srce.hrresearchgate.netgoogle.commdpi.comnih.gov. For instance, 1D and 2D NMR experiments have been used to differentiate between positional isomers in candesartan cilexetil synthesis researchgate.net.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing fragmentation patterns that aid in the structural identification of molecules. When coupled with chromatographic separation techniques, MS becomes an even more potent tool for analyzing complex mixtures and identifying impurities.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is widely applied for the characterization of this compound and its related substances. Specifically, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) and LC-MS-TOF (Liquid Chromatography-Mass Spectrometry-Time of Flight) are instrumental in this regard.

LC-ESI-MS is used for the structural elucidation of process-related impurities, providing molecular weight information and fragmentation data that confirm the identity of isolated compounds srce.hr. LC-MS/TOF and UHPLC-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are employed to separate and characterize related substances and degradation products in candesartan cilexetil tablets researchgate.netresearchgate.netnih.gov. These advanced techniques provide accurate mass measurements and detailed fragmentation pathways, which are crucial for elucidating the structures of unknown impurities and degradation products formed during synthesis or storage researchgate.netnih.gov.

Mass Spectrometry (MS)

Elemental Analysis and Heavy Metal Determination

Elemental analysis, particularly the determination of residual metals like tin, is critical due to the potential use of tin compounds in the synthesis of this compound. Tributyl tin oxide, for example, is a concern due to its toxicity chemijournal.comresearchgate.netresearchgate.net. Therefore, analytical methods are employed to quantify residual tin content, ensuring it remains within acceptable regulatory limits, typically below 10 mg/Kg chemijournal.comresearchgate.netresearchgate.netresearchgate.net.

Atomic Absorption Spectrophotometry (AAS) and UV-Visible (UV-VIS) Spectrophotometry are common techniques used for this purpose. AAS has demonstrated good linearity with correlation coefficients (R²) typically above 0.9997, along with high accuracy and precision, with average percent recoveries around 96-97% and %RSD values below 0.5% chemijournal.comresearchgate.net. UV-VIS spectrophotometry using phenylfluorone (B147566) has also shown linearity (r > 0.9929) and good accuracy (recoveries between 95.5-100%) for tin determination researchgate.net.

Table 2: Elemental Analysis (Tin) in this compound

| Analyte | Method | Linearity (R²) | Average % Recovery | % RSD / % RPD | Reported Content (mg/Kg) | Limit (mg/Kg) | Reference |

| Tin (Sn) | Flame Atomic Absorption Spectrometry (AAS) | 0.9997 | 96.0 - 97.4% | < 0.5% / 0.35% | 6.70 | ≤ 10 | chemijournal.com |

| Tin (Sn) | Flame Atomic Absorption Spectrometry (AAS) | 0.9997 | 96.5% | 3.37% | N/A | ≤ 10 | researchgate.netresearchgate.net |

| Tin (Sn) | UV-VIS Spectrophotometry | 0.9929 | 96.0% | 0.35% | N/A | ≤ 10 | researchgate.net |

| Tin (Sn) | UV-VIS Spectrophotometry | 0.9999 | 98.9% - 100% | < 2.0% | N/A | ≤ 10 | researchgate.net |

Compound List

this compound (TCand)

Candesartan cilexetil

Angiotensin II

Tributyl tin oxide

Trityl Alcohol

Losartan EP Impurity G

Irbesartan Triphenylmethanol Impurity

Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog

Candesartan Ethyl Ester Desethyl N2-Cilexetil Analog

Methyl-2-amino-3-nitrobenzoate

Hydrochlorothiazide

Determination of Tin (Sn) Content (e.g., by AAS, UV-VIS Spectrophotometry)

The presence of tin (Sn) in this compound is a critical consideration during its synthesis, particularly given the use of tin compounds, such as tributyl tin oxide, in related chemical processes. These tin compounds can pose risks to human and environmental health, necessitating stringent control over their residual levels in pharmaceutical intermediates and final products sciencepublishinggroup.comresearchgate.netresearchgate.net. Analytical techniques like Atomic Absorption Spectrometry (AAS) and UV-Visible (UV-VIS) Spectrophotometry are employed to accurately quantify tin content, ensuring compliance with safety and quality standards digicollections.netnih.govthermofisher.com.

UV-VIS Spectrophotometry

UV-VIS Spectrophotometry offers a straightforward and accurate method for the determination of tin in this compound. A common approach involves the use of Phenylfluorone as a chelating agent, which forms a colored complex with tin ions. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis based on the Beer-Lambert Law sciencepublishinggroup.comresearchgate.netdrawellanalytical.comwepub.orgtechnologynetworks.com.

Research utilizing UV-VIS Spectrophotometry for tin determination in this compound has reported favorable analytical performance. Studies have achieved a high correlation coefficient (R²) of approximately 0.9929, indicating a strong linear relationship between tin concentration and absorbance. The average percent recovery (%R) was found to be around 96.0%, demonstrating the method's accuracy in quantifying tin. Furthermore, a low relative percentage difference (%RPD) of approximately 0.35% suggests good precision. The tin content determined by this method was consistently found to be within the acceptable limit of 10 mg/Kg sciencepublishinggroup.comresearchgate.net.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry, particularly Flame Atomic Absorption Spectrophotometry (FAAS), is another well-established technique for the precise determination of tin in pharmaceutical compounds like this compound digicollections.netnih.govthermofisher.comwho.intinchem.orgnih.gov. AAS operates on the principle that free atoms in the ground state absorb characteristic wavelengths of electromagnetic radiation, allowing for the quantification of specific elements thermofisher.com. For tin analysis, the sample is atomized in a flame, and the absorption of light at tin's characteristic wavelength is measured against calibration standards researchgate.netdigicollections.netthermofisher.comepa.gov.

Studies employing Flame AAS for the analysis of tin in this compound have demonstrated excellent analytical characteristics. These investigations reported a very high correlation coefficient (R²) of approximately 0.9997, signifying robust linearity. The average percent recovery (%R) was reported as 96.5%, indicating high accuracy. The relative percentage difference (%RPD) was found to be 3.37%, demonstrating acceptable precision for routine analysis. Similar to UV-VIS methods, the tin content determined via AAS was found to be within the specified limit of 10 mg/Kg researchgate.net.

Summary of Quantitative Findings for Tin (Sn) Determination

The following table summarizes the key quantitative findings from studies employing UV-VIS Spectrophotometry and AAS for the determination of tin content in this compound:

| Analytical Method | Reagent/Technique Used | Correlation Coefficient (R²) | Average Percent Recovery (%R) | Relative Percentage Difference (%RPD) | Reported Limit (mg/Kg) |

| UV-VIS Spectrophotometry | Phenylfluorone | 0.9929 | 96.0% | 0.35% | 10 |

| Flame Atomic Absorption Spectrometry (FAAS) | N/A | 0.9997 | 96.5% | 3.37% | 10 |

Compound List:

this compound

Candesartan Cilexitil

Tributyl tin oxide

Candesartan

Advanced Research Applications and Derivatives of Trityl Candesartan

Investigations into Trityl Candesartan (B1668252) as a Research Chemical for Specific Pathways

Trityl candesartan has been explored as a research chemical to probe specific cellular signaling pathways, particularly those associated with the renin-angiotensin-aldosterone system (RAAS). While the parent compound, candesartan, is primarily known for its direct antagonism of the angiotensin II type 1 receptor (AT1R), this compound's modified structure can offer different interaction profiles or serve as a precursor in synthetic pathways for novel research probes.

Studies have investigated the role of angiotensin II receptor blockers (ARBs), including candesartan derivatives, in cellular responses beyond blood pressure regulation. For instance, research has explored how certain ARBs, including candesartan cilexetil, can influence cellular tolerance to toxic agents like copper and cisplatin (B142131) by potentially modulating mitochondrial function and apoptosis pathways microbialcell.comnih.gov. Although direct investigations into this compound's specific pathway modulation are limited in the provided search results, its structural similarity to candesartan suggests potential for similar, albeit perhaps altered, interactions with RAAS components or downstream effectors. Its use in the synthesis of radiotracers, such as [18F]fluoropyridine–candesartan, highlights its role as a chemical intermediate that can be modified to create tools for studying receptor binding and distribution acs.org.

This compound in Pharmacokinetic and Metabolism Studies of Related Compounds

This compound plays a significant role in the pharmacokinetic (PK) and metabolism studies of candesartan and its related compounds, primarily as an analytical standard or internal standard. Its structural integrity and the presence of the trityl group allow it to be chromatographically and spectroscopically distinguished from candesartan and its metabolites.

Analytical Standard: this compound, particularly in its isotopically labeled forms, is synthesized and utilized as a reference standard for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) pharmaffiliates.comveeprho.comnih.gov. These methods are crucial for accurately quantifying candesartan and its metabolites in biological matrices like plasma or urine. The use of this compound as a standard ensures the reliability and precision of these quantitative assays, providing a benchmark for method performance characteristics like linearity, accuracy, and precision researchgate.netglobalresearchonline.net.

Internal Standard: In bioanalytical assays, an internal standard is added to samples to compensate for variations during sample preparation, extraction, and detection. This compound derivatives, especially those incorporating stable isotopes, serve this purpose effectively. Their nearly identical chemical and physical properties to the target analyte (candesartan) ensure consistent recovery during sample processing, while their distinct mass-to-charge ratio allows for precise differentiation and quantification by mass spectrometry wuxiapptec.combioanalysis-zone.com. This is vital for robust pharmacokinetic profiling, enabling researchers to accurately determine drug concentrations over time and understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties without direct measurement of dosage or administration details.

Use of Stable Isotopes (e.g., N-Trityl Candesartan Methyl Ester-d4/d5) in Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern bioanalysis, and N-Trityl Candesartan Methyl Ester-d4 and N-Trityl Candesartan Methyl Ester-d5 are prime examples of such research chemicals. These compounds are synthesized by incorporating deuterium (B1214612) atoms (d4 or d5) into the this compound methyl ester structure.

The primary application of these SIL analogs is as internal standards in quantitative LC-MS/MS assays for candesartan and its related substances pharmaffiliates.comnih.govclearsynth.comscbt.compharmaffiliates.com. The deuterium labeling provides a subtle but critical mass shift, allowing the mass spectrometer to distinguish the labeled internal standard from the unlabeled analyte. This distinction is crucial for accurate quantification, as it allows researchers to:

Correct for Matrix Effects: Biological matrices can interfere with ionization efficiency in mass spectrometry. SIL internal standards, by co-eluting and undergoing similar ionization suppression/enhancement as the analyte, effectively normalize these matrix effects wuxiapptec.com.

Compensate for Sample Preparation Variability: Losses or variations during sample extraction, dilution, and transfer steps are accounted for by the consistent behavior of the internal standard relative to the analyte wuxiapptec.com.

Enhance Assay Precision and Accuracy: By minimizing variability, SIL internal standards lead to more reliable and reproducible results in pharmacokinetic and metabolism studies.

For example, N-Trityl Candesartan Methyl Ester-d4 and -d5 are used to ensure the accuracy of measurements in studies investigating the metabolism and disposition of candesartan, providing a highly specific and sensitive method for quantifying drug levels in complex biological samples.

Compound List

this compound

N-Trityl Candesartan Methyl Ester-d4

N-Trityl Candesartan Methyl Ester-d5

Candesartan

Candesartan Cilexetil

[18F]fluoropyridine–candesartan

Losartan

Olmesartan

Telmisartan

Valsartan

Eprosartan

Irbesartan

Olmesartan Medoxomil

N-Trityl Candesartan Cilexetil

Candesartan Methyl Ester Desethyl Analog

Candesartan D5

Candesartan tert-Butyl Ester

O-Desethyl Candesartan

Candesartan Cilexetil Methoxy Analogue

N-Trityl Candesartan

Candesartan N1-Trityl Ethyl Ester

Losartan Bromo N2-Trityl Impurity

Candesartan Hydroxy Impurity

Candesartan Methyl Impurity

N-Trityl Candesartan Methyl Ester Methoxy Analogue

Candesartan-d4 Methyl Ester

N-Trityl Candesartan Methyl Ester-d4 (also listed as CAS 150058-32-5 unlabeled)

Candesartan Benzimidazole (B57391) Ethoxy Methyl Ester

N2-Tritylcandesartan Cilexetil

ACC519T

ACC519T(2)

BV6(K+)2

Patent Landscape and Industrial Research of Trityl Candesartan

Patented Synthetic Processes Involving Trityl Candesartan (B1668252) as an Intermediate

The synthesis of Candesartan Cilexetil via trityl candesartan involves three main stages: the formation of the this compound intermediate, its conversion to this compound cilexetil, and the final deprotection to yield the active pharmaceutical ingredient. Patents in this area aim to improve each of these stages.

The preparation of this compound itself has been a subject of innovation, with patents disclosing methods to streamline the process and improve yields. A significant development has been the move towards more integrated, multi-step, one-pot syntheses which avoid the isolation and purification of intermediate products, making the process more suitable for industrial production. google.com

One patented approach starts from a candesartan cyclic compound, which undergoes a three-step reaction sequence: tetrazole formation, hydrolysis, and the introduction of the trityl protecting group. google.com This method is designed to produce this compound directly without the need for crystallizing and separating the intermediates, simplifying the operational process. google.com For instance, a process might involve reacting a candesartan cyclic compound with tributyl tin azide (B81097) in xylene, followed by direct extraction with a sodium hydroxide (B78521) solution to facilitate hydrolysis. google.com The resulting aqueous layer containing candesartan is then treated with triphenyl chloromethane (B1201357) to yield this compound. google.com This "one-pot" approach is advantageous as it reduces waste from mother liquors and simplifies the manufacturing process, making it more environmentally friendly and scalable. google.com

The table below summarizes key aspects of these patented methods.

| Patent Reference | Starting Material | Key Process Feature | Reported Overall Yield |

|---|---|---|---|

| EP3312174A1 | Candesartan Cyclic Compound | One-pot, three-step reaction (tetrazole formation, hydrolysis, tritylation) without intermediate isolation. google.com | 88.2% google.com |

| CN101323610A | 3-Nitrophthalic Acid | Multi-step synthesis via a 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole intermediate. google.com | 54.2% google.com |

The removal of the trityl (triphenylmethyl) protecting group from this compound cilexetil is the final and critical step in producing Candesartan Cilexetil. The goal is to achieve high yield and purity, avoiding the formation of impurities that can be difficult to remove. clockss.org Various patented methods have been developed, employing different acidic, neutral, or Lewis acid-catalyzed conditions.

Acid-Catalyzed Deprotection: Strong organic acids are commonly used for deprotection. One patent describes the use of trifluoroacetic acid in a solvent mixture of toluene (B28343) and methanol (B129727) at room temperature. google.com Formic acid has also been utilized, requiring heating in a similar solvent system. google.com Mineral acids like hydrochloric acid in methanol have also been reported, though this can lead to low yields and the need for chromatographic purification. epo.org The use of strong acidic conditions, however, can sometimes lead to the formation of degradation products, such as the 2-hydroxy-benzimidazole impurity, which complicates purification. clockss.org

Deprotection without Acid: To circumvent the issues associated with strong acids, methods for deprotection under neutral conditions have been patented. One such process involves simply heating this compound cilexetil in a mixture of toluene and methanol. google.com For example, dissolving the compound in toluene at 60°C, adding methanol, and heating the solution to around 75-80°C for several hours can effectively remove the trityl group. google.com While potentially cleaner, these methods can require longer reaction times. google.comnewdrugapprovals.org Another approach uses a water/organic solvent system, such as water/acetone or water/acetonitrile (B52724), often requiring prolonged reaction at higher temperatures. google.com

Lewis Acid-Catalyzed Deprotection: A significant improvement in deprotection has been achieved by using Lewis acids. One patent discloses a process using a Lewis acid, such as zinc dichloride (ZnCl₂), in a solvent mixture of an alcohol and a halogenated hydrocarbon. epo.org This method has been found to result in higher yields and shorter reaction times compared to prior art procedures. epo.org The reaction proceeds efficiently under reflux, and the resulting candesartan cilexetil has lower levels of impurities. epo.org

The following table provides a comparison of these patented deprotection strategies.

| Patent/Source | Deprotection Method | Reagents/Solvents | Key Conditions | Remarks |

|---|---|---|---|---|

| WO2005037821A2 | Organic Acid | Formic acid, Toluene, Methanol | Heated to 50-55°C for ~7 hours. google.com | Yields a clean product. google.com |

| WO2005037821A2 | Organic Acid | Trifluoroacetic acid, Toluene, Methanol | Stirred at 20-25°C for ~6 hours. google.com | Effective at room temperature. google.com |

| WO2005037821A2 | Acid-Free | Toluene, Methanol | Heated to 75-80°C for ~13 hours. google.com | Avoids strong acids but may require longer reaction times. google.com |

| Patent 1945629 | Lewis Acid | Zinc dichloride (ZnCl₂), Methanol | Reflux temperature for 2.5 hours. epo.org | Leads to higher yields and shorter reaction times with fewer impurities. epo.org |

| HETEROCYCLES, Vol. 81, No. 6, 2010 | Mineral Acid | Acetyl chloride in Ethanol (B145695) (forms HCl in situ) | Stirred for 12 hours. clockss.org | Used for simultaneous cleavage of N-Boc and N-trityl groups in a convergent synthesis strategy. clockss.org |

Industrial Scale Production and Quality Control Considerations

Scaling up the synthesis of this compound and its conversion to candesartan cilexetil for industrial production introduces specific challenges. Processes must be robust, cost-effective, and yield a final product that meets stringent quality control standards. Distillation, for example, is often considered undesirable on an industrial scale. google.com Therefore, processes that allow for the recovery of the product through precipitation and filtration are preferred. google.com

The deprotection step is particularly critical. A patented industrial process involves heating a solution of this compound cilexetil in a water-immiscible solvent with a C1-C4 alcohol and water. google.com After the reaction, more water is added to create a two-phase system, allowing the product, candesartan cilexetil, to be recovered from the separated organic phase. google.com This approach is designed for large-scale manufacturing by avoiding complex purification steps. google.com

Quality Control: Impurity profiling is a cornerstone of quality control in pharmaceutical manufacturing. For candesartan cilexetil, this includes monitoring for impurities that may arise from the synthesis of intermediates like this compound, as well as from the final deprotection step. researchgate.net High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) are the most common analytical techniques used for this purpose due to their high selectivity and sensitivity. researchgate.netnih.gov

Several process-related impurities and degradation products have been identified and synthesized for use as reference standards in quality control. researchgate.net For instance, incomplete deprotection would result in residual this compound cilexetil in the final product. Other impurities can be formed during the deprotection reaction itself, especially under harsh acidic conditions. clockss.orgresearchgate.net A robust quality control strategy involves developing and validating analytical methods capable of separating and quantifying the main compound from all known related substances and potential degradants. nih.gov

The table below lists key compounds monitored during the quality control of candesartan cilexetil synthesis.

| Compound Name | Role/Type | Analytical Method for Detection |

|---|---|---|

| This compound cilexetil | Key Intermediate / Potential Impurity | HPLC, UPLC epo.orgnih.gov |

| This compound | Intermediate / Potential Impurity | HPLC epo.org |

| Trityl alcohol | By-product of Deprotection | UPLC nih.gov |

| 2-oxo candesartan cilexetil | Impurity | HPLC epo.org |

Future Directions in Trityl Candesartan Research

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of candesartan (B1668252) and its intermediates, including trityl-protected forms, has been an area of significant development, with a growing emphasis on green chemistry principles, cost-effectiveness, and improved yields.

Catalytic Approaches: Modern synthetic strategies are increasingly employing catalytic methods to streamline the synthesis of candesartan derivatives. Ruthenium-catalyzed C–H activation has emerged as a powerful tool for constructing the critical biphenyl (B1667301) core of ARBs like candesartan. This approach offers advantages such as improved atom economy and shorter synthetic routes compared to traditional cross-coupling reactions. For instance, one study reported a shorter synthetic route towards candesartan cilexetil by reducing the number of steps from ten to seven, with the biphenyl motif generated via C–H activation showing higher atom efficiency than earlier cross-coupling methods uni-kiel.deresearchgate.net.

Click Chemistry for Radiotracers: The development of radiolabeled candesartan derivatives for diagnostic imaging, such as [¹⁸F]fluoropyridine–candesartan, involves multi-step syntheses where trityl protection plays a role in managing reactive functional groups. These syntheses, often employing click chemistry (copper-catalyzed azide (B81097)–alkyne cycloaddition), are optimized for efficiency, typically involving few steps, two-pot procedures, and rapid purification to yield the desired radiotracer nih.govacs.org.

Table 1: Comparative Synthesis Efficiency for Candesartan Derivatives

| Synthetic Approach/Focus | Key Feature(s) | Reported Yield / Efficiency Metric | Source(s) |

| C-H Arylation for Biphenyl Core | Improved atom economy, shorter routes, reduced steps | ~55% yield on a 5g scale for biaryl product; reduced synthetic steps from 10 to 7 uni-kiel.deresearchgate.net | uni-kiel.de, researchgate.net |

| Novel Routes (e.g., avoiding NaN₃) | Reduced environmental pollution, lower cost, fewer impurities | Improved yield and product quality google.com | google.com |

| Click Chemistry for Radiolabeling | Three-step, two-pot synthesis of radiotracer; trityl protection for tetrazole moiety | Yields for key steps: 70% (compound 2), 67% (compound 3), 68% (hydroxyl derivative 5), 75% (trityl protected 6), 71% (azide derivative 7) nih.govacs.org | nih.gov, acs.org |

| Esterification of Trityl Candesartan | Formation of intermediates for candesartan cilexetil synthesis | Yields vary depending on specific reaction conditions and reagents used in multi-step processes. | researchgate.net, srce.hr, google.com |

Further Characterization of Unidentified Impurities and Their Toxicological Implications

The presence and characterization of process-related impurities are critical for ensuring the safety and quality of pharmaceutical products. Research into this compound intermediates has identified specific impurities that warrant further investigation.

Genotoxic Impurities: Studies have identified impurities such as 1-chloroethyl cyclohexyl carbonate and related chloroalkyl carbonate esters, which can arise during the esterification reactions involving this compound intermediates. These compounds are of concern due to the potential genotoxicity associated with chlorine-containing aliphatic functional groups researchgate.netsrce.hr. Further characterization and the development of sensitive analytical methods (e.g., GC-MS) are essential to control their levels in the final drug substance researchgate.net.

Process Optimization for Impurity Control: Understanding the formation pathways of these impurities is crucial for optimizing synthetic processes. By controlling reaction stages and conditions, manufacturers aim to minimize the generation of unwanted by-products, thereby enhancing the purity profile of the final candesartan product researchgate.netsrce.hr.

Toxicological Assessment: While some safety data sheets identify "this compound alcohol impurity" or similar compounds, detailed toxicological profiles are often limited or described as "unknown potency" kmpharma.incleanchemlab.com. Future research should focus on comprehensive toxicological assessments of identified impurities, particularly those flagged as potentially genotoxic, to establish safe limits and ensure patient safety.

Expanded Applications of this compound in Medicinal Chemistry beyond ARBs

While candesartan's primary role is as an Angiotensin II Receptor Blocker (ARB), its chemical scaffold and the research surrounding its synthesis and modification offer potential for broader applications in medicinal chemistry.

Scaffold for Novel ARB Development: The core benzimidazole-biphenyl-tetrazole structure of candesartan is a recognized privileged scaffold in the development of ARBs. Research into modifying this structure, for example, by altering the tetrazole ring or substituents, continues to yield new ARB candidates with potentially improved pharmacological properties researchgate.netsemanticscholar.org. This compound, as a key intermediate, can serve as a starting point for synthesizing such novel ARB analogs.

Radiopharmaceutical Applications: The synthesis of radiolabeled candesartan derivatives, such as [¹⁸F]fluoropyridine–candesartan, for Positron Emission Tomography (PET) imaging represents a significant expansion of its utility into diagnostic medicine nih.govacs.org. These radiotracers allow for the visualization and quantification of AT₁ receptors in vivo, aiding in disease diagnosis and research.

Exploration of Off-Label Therapeutic Uses: Beyond its primary indications, candesartan has been explored for off-label uses in conditions such as cerebrovascular accident, diabetic nephropathy, left ventricular hypertrophy, and migraines researchgate.net. While these are applications of candesartan itself, the ongoing investigation into its multifaceted biological activities could uncover new therapeutic targets or mechanisms where derivatives, potentially synthesized via this compound intermediates, might prove beneficial.

The continued investigation into novel synthetic routes, rigorous impurity profiling, and the exploration of diverse applications underscores the enduring relevance of this compound in advancing pharmaceutical science and drug discovery.

Q & A

Q. What are the established synthetic pathways for Trityl candesartan, and how do purity considerations influence experimental outcomes?

this compound is synthesized via a two-step alkylation process. First, benzimidazole undergoes mono- or bis-alkylation using 4-(bromomethyl)-[1,1-biphenyl]-2-(trityl) tetrazole, followed by trityl group removal. Purity (>98%) is critical to avoid side reactions in downstream pharmacological assays . Methodological rigor includes HPLC validation and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key steps include:

- Solubility assays : Test in polar (e.g., DMSO) and non-polar solvents to determine formulation compatibility.

- Stability studies : Use accelerated stability testing (40°C/75% RH) over 6–12 weeks to assess degradation under varying pH and light conditions .

- Spectroscopic validation : Employ mass spectrometry (MS) and infrared (IR) spectroscopy to confirm molecular weight and functional groups .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity (LOQ: 0.1 ng/mL) . Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How do contradictory results between in vitro and in vivo studies on this compound’s antitumor effects arise, and how can they be resolved?

In vitro studies on prostate cancer cells (PC3) show minimal apoptosis with therapeutic doses, while in vivo xenograft models reveal reduced tumor growth. This discrepancy may stem from:

- Tumor microenvironment interactions : Candesartan’s anti-angiogenic effects in vivo, not replicable in vitro .

- Receptor modulation : Downregulation of AT1 receptors and upregulation of AT2 receptors in vivo, altering signaling pathways (e.g., p38 MAPK inhibition) . Resolution : Use co-culture systems with endothelial cells or 3D tumor spheroids to mimic in vivo conditions .

Q. What methodological strategies address conflicting data on this compound’s renoprotective efficacy in diabetic nephropathy?

The IRMA-2 and RENAAL trials demonstrated candesartan’s renoprotection via 20–28% risk reduction in serum creatinine doubling. Contradictions arise from:

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for CNS penetration in neurodegenerative studies?

Challenges include low blood-brain barrier (BBB) permeability due to high polarity. Solutions:

- Prodrug design : Incorporate lipophilic moieties (e.g., cyclohexyloxycarbonyloxyl groups) to enhance passive diffusion .

- Nanocarrier systems : Use PEGylated liposomes to improve bioavailability and reduce hepatic first-pass metabolism .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy plateaus.

- Two-way ANOVA : Assess interactions between candesartan and co-administered drugs (e.g., ACE inhibitors) .

- Sensitivity analyses : Use bootstrapping to validate confidence intervals in small-sample studies .

Q. How should researchers validate target engagement of this compound in angiotensin receptor studies?

- Competitive binding assays : Radiolabeled [³H]-angiotensin II displacement in AT1 receptor-expressing cell lines (e.g., HEK293).

- Functional assays : Measure IP3 accumulation or calcium flux via FLIPR systems .

- Genetic validation : CRISPR/Cas9 knockout of AT1 receptors to confirm specificity .

Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in this compound’s preclinical cancer studies?

Follow ARRIVE 2.0 guidelines:

- Blinding : Randomize treatment groups and blind tumor measurements.

- Power analysis : Include ≥8 animals/group to detect 30% tumor size differences (α = 0.05, β = 0.2) .

- Data transparency : Share raw imaging and histopathology data via repositories like Figshare .

Q. How can researchers mitigate bias in economic evaluations of this compound-based therapies?

Use Markov models with probabilistic sensitivity analyses (PSA) to account for parameter uncertainty (e.g., discount rates, QALY valuations). Source clinical efficacy data from multicenter trials (e.g., CHARM) rather than single-center studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.